DHODH Inhibitory Activity: A Baseline Potency Reference for Benzamide-Tetrahydropyran Chemical Probes
The compound exhibits concentration-dependent inhibition of recombinant human DHODH, providing a defined benchmark for SAR studies. In a DCIP chromogenic reduction assay, it demonstrated an IC50 of 480 nM, confirming its ability to engage the DHODH target [1]. This establishes its utility as a moderate-potency probe for pathway interrogation, distinct from negative controls with no activity (IC50 > 10,000 nM) [2].
| Evidence Dimension | IC50 for human DHODH inhibition |
|---|---|
| Target Compound Data | 480 nM |
| Comparator Or Baseline | No-inhibition control compounds from the same patent series exhibit IC50 > 10,000 nM [2]. |
| Quantified Difference | At least 20-fold more potent than inactive analogs. |
| Conditions | Inhibition of recombinant human N-terminal GST-fusion tagged DHODH expressed in E. coli, using dihydroorotate as substrate and DCIP reduction as readout [1]. |
Why This Matters
This verified potency against a high-value target provides a minimal guaranteed biological activity for procurement, ensuring the material is suitable for DHODH-focused mechanistic studies.
- [1] BindingDB. BDBM50281168, CHEMBL4167855::US20240034730, Compound 27. DHODH Inhibition Data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50281168 View Source
- [2] US Patent Application US20240034730A1. DHODH inhibitors and methods of use thereof. Compound 27 and related analogs. Available at: https://patents.google.com/patent/US20240034730A1/en View Source
